

Application Notes and Protocols for Differential Staining in Plant Histology

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Compound of Interest		
Compound Name:	Fast Orange	
Cat. No.:	B009042	Get Quote

Addressing a Common Point of Confusion: "Fast Orange" vs. "Fast Green" and "Orange G"

Initial searches for "**Fast Orange**" in the context of plant histology reveal a common point of confusion. The widely used and extensively documented differential staining combination for plant tissues is Safranin and Fast Green. It is likely that "**Fast Orange**" is a misnomer for "Fast Green" or a related dye, "Orange G".

- Fast Green FCF (C.I. 42053) is an acidic dye that provides a strong contrast to Safranin, staining cellulosic tissues green.
- Orange G (C.I. 16230) is another acidic dye used in some polychrome staining techniques, often in combination with other dyes to achieve a wider range of colors.[1][2][3][4]
- SYTOX™ Orange is a specialized fluorescent nucleic acid stain used to identify non-viable cells in living tissues and is not a general histological stain.[5][6][7]

These application notes will focus on the prevalent and reliable Safranin and Fast Green staining method, with additional information on the use of Orange G and SYTOX™ Orange for clarification.

Application of Safranin and Fast Green in Plant Histology



The Safranin and Fast Green staining method is a cornerstone of plant microtechnique, prized for its ability to differentiate between various tissue types through striking color contrast. This differential staining technique is invaluable for anatomical, morphological, and developmental studies of plant tissues.

Principle of Staining:

This technique employs two contrasting dyes with different affinities for various cellular components.

- Safranin O is a cationic (basic) dye that stains lignified, suberized, and cutinized cell walls, as well as nuclei and chromosomes, a vibrant red or reddish-orange.[8][9][10] Lignin and suberin are phenolic polymers that are abundant in secondary cell walls, such as those found in xylem and sclerenchyma, providing structural support.
- Fast Green FCF is an anionic (acidic) dye that counterstains cellulosic primary cell walls and cytoplasm green.[8][9] These tissues, including parenchyma, collenchyma, and phloem, are typically less dense and lack the complex polymers found in lignified tissues.

The resulting color differentiation allows for the clear visualization and identification of various tissue systems within a plant organ.

Quantitative Data Summary

The following tables provide a summary of the typical concentrations and timing for the Safranin and Fast Green staining protocol. These values can be adjusted based on the specific plant material and desired staining intensity.

Table 1: Staining Solution Concentrations

Reagent	Concentration	Solvent
Safranin O	0.1% - 1% w/v	Distilled Water or 50% Ethanol
Fast Green FCF	0.05% - 0.5% w/v	95% Ethanol or Clove Oil
Acetic Acid	1% v/v	Distilled Water



Table 2: Typical Staining and De-staining Times

Step	Reagent	Time
Safranin O Staining	0.1% Safranin O	5 minutes - 24 hours
De-staining/Differentiation	Acidified Alcohol (e.g., 0.5% HCl in 70% ethanol)	10 - 30 seconds
Fast Green FCF Counterstaining	0.05% Fast Green FCF	5 - 15 seconds

Experimental Protocols

I. Safranin and Fast Green Staining Protocol for Paraffin-Embedded Plant Tissues

This protocol is a widely used method for obtaining excellent differential staining in a variety of plant tissues.

Materials:

- Paraffin-embedded plant tissue sections on microscope slides
- Xylene
- Ethanol (100%, 95%, 70%, 50%)
- Safranin O staining solution (1% in 50% ethanol)
- Acidified alcohol (0.5% HCl in 70% ethanol)
- Fast Green FCF staining solution (0.5% in 95% ethanol)
- Absolute ethanol
- Xylene
- Mounting medium (e.g., Permount)



Coverslips

Procedure:

- Deparaffinization: Immerse slides in two changes of xylene for 5-10 minutes each to completely remove the paraffin wax.
- Hydration: Rehydrate the sections by passing them through a graded ethanol series:
 - 100% ethanol 2 minutes
 - 95% ethanol 2 minutes
 - 70% ethanol 2 minutes
 - 50% ethanol 2 minutes
 - Distilled water 5 minutes
- Staining with Safranin O: Immerse the slides in the Safranin O solution. Staining time can vary from 30 minutes to overnight, depending on the tissue. A longer staining time is often required for heavily lignified tissues.
- Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
- De-staining and Differentiation: De-stain the sections in acidified alcohol for 10-30 seconds.
 This step is critical for removing the Safranin from the cellulosic tissues, leaving it only in the lignified and cutinized elements. The exact timing should be monitored microscopically.
- Dehydration: Dehydrate the sections through a graded ethanol series:
 - 70% ethanol 2 minutes
 - 95% ethanol 2 minutes
- Counterstaining with Fast Green FCF: Immerse the slides in the Fast Green FCF solution for 10-15 seconds. This is a rapid counterstain, and overstaining can mask the Safranin.



- Final Dehydration: Quickly rinse in 95% ethanol and then transfer to two changes of absolute ethanol for 2 minutes each to completely remove any water.
- Clearing: Immerse the slides in two changes of xylene for 5 minutes each. The tissue should appear transparent.
- Mounting: Place a drop of mounting medium on the slide and carefully lower a coverslip, avoiding air bubbles. Allow the slide to dry before observation.

Expected Results:

- Lignified tissues (xylem, sclerenchyma), cutinized tissues (cuticle), and nuclei: Red to dark red.[8]
- Cellulosic tissues (parenchyma, collenchyma, phloem) and cytoplasm: Green.[8]

II. Orange G as a Counterstain

Orange G can be used in combination with other stains, such as in the Flemming's triple stain, which also includes gentian violet and safranin. In this context, Orange G typically stains the cytoplasm.[4]

III. SYTOX™ Orange for Cell Viability

SYTOX[™] Orange is a fluorescent dye that cannot cross the intact cell membranes of living cells. However, it can penetrate the compromised membranes of dead cells and bind to nucleic acids, fluorescing brightly.[5]

Protocol Outline:

- Prepare a working solution of SYTOX™ Orange in an appropriate buffer.
- Incubate fresh, living plant tissue with the staining solution for 5-30 minutes.
- Rinse the tissue to remove excess dye.
- Observe the tissue using a fluorescence microscope with appropriate filters.

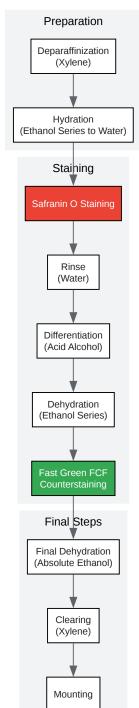


Expected Results:

- Living cells: No fluorescence.
- Dead cells: Bright orange fluorescence of the nuclei.[5][6]

Visualizations Safranin and Fast Green Staining Workflow





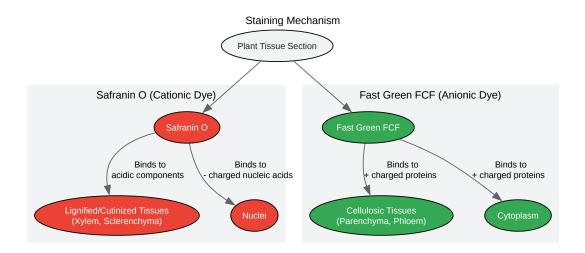
Safranin & Fast Green Staining Workflow

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Caption: Workflow for Safranin and Fast Green Staining of Plant Tissues.



Staining Mechanism of Safranin and Fast Green



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Caption: Differential Binding of Safranin and Fast Green to Plant Tissues.

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